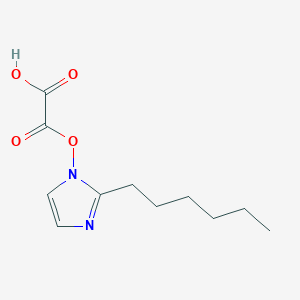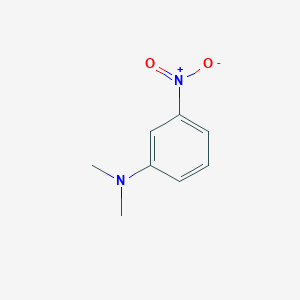
3-Amino-2-chloro-4-methylpyridine
Overview
Description
3-Amino-2-chloro-4-methylpyridine is an organic compound that belongs to the pyridine family . It is characterized by the presence of a nitrogen atom within its six-membered aromatic ring. This particular derivative features a chlorine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 3-position of the pyridine ring . It is also known as CAPIC and is a key intermediate in the production of nevirapine .
Synthesis Analysis
The synthesis of 2-Chloro-3-amino-4-methylpyridine, a key intermediate in the synthesis of nevirapine, was prepared from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone via condensation, cyclization, one-pot reaction of chlorination and hydrolysis, and Hofmann reaction .Chemical Reactions Analysis
In drug synthesis, 3-Amino-2-chloro-4-methylpyridine undergoes crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-2-chloro-4-methylpyridine include a molecular weight of 142.59 g/mol . It appears as a white to brown powder or crystal .Scientific Research Applications
Pharmaceutical Chemistry
3-Amino-2-chloro-4-methylpyridine is a versatile organic compound that plays a crucial role in pharmaceutical chemistry . It serves as a key intermediate for synthesizing compounds like nevirapine for HIV/AIDS treatment . In drug synthesis, it undergoes crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .
Oncology Research
This compound holds significance in oncology research . It is used in the synthesis of pyrazolopyridine derivatives for breast cancer therapy .
Materials Science Applications
3-Amino-2-chloro-4-methylpyridine also finds applications in materials science . Its unique structure and reactivity make it potentially useful as a component in functional polymers or as a ligand in coordination chemistry .
Synthesis of Nevirapine
The synthesis of nevirapine, an important pharmaceutical compound, involves several key steps and intermediates . One of the critical intermediates in this synthesis is 3-Amino-2-chloro-4-methylpyridine, which plays a crucial role in the overall process .
Halogenated Heterocycles
3-Amino-2-chloro-4-methylpyridine is a halogenated heterocycle . These types of compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique reactivity .
Safety Precautions and Handling
Handling this compound requires precautions typical for amines and halogenated organic compounds, including protection from moisture and heat, as well as avoidance of inhalation and contact with skin . Its synthesis and purification should be carried out in controlled laboratory conditions to ensure safety and purity .
Safety and Hazards
Future Directions
3-Amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor used for the treatment of HIV-1 infection . Therefore, the future directions of 3-Amino-2-chloro-4-methylpyridine could be closely tied to advancements in HIV treatment research.
Mechanism of Action
Target of Action
3-Amino-2-chloro-4-methylpyridine, also known as 2-chloro-4-methylpyridin-3-amine, is a key intermediate in the synthesis of Nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been established to be clinically useful for the treatment of infection by HIV-1 . Therefore, the primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus.
properties
IUPAC Name |
2-chloro-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCYTOUXLAABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373350 | |
| Record name | 3-Amino-2-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-chloro-4-methylpyridine | |
CAS RN |
133627-45-9 | |
| Record name | 3-amino-2-chloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 3-Amino-2-chloro-4-methylpyridine and what spectroscopic data is available?
A1: 3-Amino-2-chloro-4-methylpyridine is a substituted pyridine derivative. While its molecular formula (C6H7ClN2) and weight are easily determined, detailed spectroscopic data is available from theoretical and experimental studies. [] One study utilized density functional theory (DFT) calculations with the B3LYP method and 6-311++G (d,p) basis set to analyze its vibrational, electronic, and NMR properties. [] This data provides valuable insights into the compound's structure and potential reactivity. You can find more details on the spectroscopic analysis in this research article: .
Q2: Are there efficient synthetic methods for producing 3-Amino-2-chloro-4-methylpyridine?
A2: Yes, several processes have been explored for the synthesis of 3-Amino-2-chloro-4-methylpyridine. One study focused on optimizing the production process, achieving a high yield of 65.4% and a purity of 99.8%. [] Another research effort explored an innovative synthetic route using acetone and ethyl cyanoacetate as starting materials. [] This method demonstrates the ongoing efforts to discover more efficient and sustainable approaches for producing this compound.
Q3: What are the key intermolecular interactions observed in the crystal structure of 3-Amino-2-chloro-4-methylpyridine?
A3: The crystal packing of 3-Amino-2-chloro-4-methylpyridine is primarily stabilized by intermolecular N—H⋯N hydrogen bonds. [] Additionally, an intramolecular N—H⋯Cl contact is present within the molecule itself. [] These interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)





![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
